Niravoline - 130610-93-4

Niravoline

Catalog Number: EVT-446837
CAS Number: 130610-93-4
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Niravoline is a kappa-opioid receptor agonist with edema relieving activity. Niravoline inhibits the scretion of the antiduretic hormone vasopressin thereby causing a diuretic effect.
Overview

Niravoline is a chemical compound classified as a selective kappa-opioid receptor agonist, primarily recognized for its diuretic and aquaretic properties. Its molecular formula is C22H25N3O3C_{22}H_{25}N_{3}O_{3} . Niravoline has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in managing conditions associated with brain edema and pain relief.

Source and Classification

Niravoline is derived from synthetic pathways involving various organic reactions. It belongs to the class of compounds that interact specifically with kappa-opioid receptors, which are part of the opioid receptor family. These receptors are implicated in several physiological processes, including pain modulation, mood regulation, and diuresis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Niravoline involves a multi-step process that includes:

  1. Formation of the Indene Derivative: The synthesis begins with the cyclization of a suitable precursor to form an indene derivative.
  2. Nitration: The indene derivative undergoes nitration to introduce a nitro group.
  3. Amidation: The nitro-indene compound is then subjected to amidation with N-methylacetamide to yield Niravoline .

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity. This optimization may involve controlling reaction conditions such as temperature and pressure, as well as the use of catalysts to enhance efficiency .

Molecular Structure Analysis

Structure and Data

Niravoline's molecular structure can be represented using various chemical notations:

  • InChI Key: ZSDAQBWGAOKTSI-UNMCSNQZSA-N
  • Canonical SMILES: CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)N+[O-]
  • Isomeric SMILES: CN([C@@H]1C@HN3CCCC3)C(=O)CC4=CC(=CC=C4)N+[O-] .

These representations provide insight into the compound's stereochemistry and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Niravoline can participate in several types of chemical reactions:

  • Oxidation: The nitro group can be reduced to an amine under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Various derivatives can be formed through reduction reactions utilizing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts.
  • Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of different substituents .

These reactions highlight Niravoline's versatility in synthetic chemistry.

Mechanism of Action

The mechanism by which Niravoline exerts its effects involves binding to kappa-opioid receptors, leading to various physiological responses. Studies have shown that Niravoline administration results in a significant reduction in intracranial pressure by decreasing brain water content, indicating its potential utility in treating conditions like brain edema . This mechanism underscores its therapeutic relevance in neurological contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 375.45 g/mol
  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

Niravoline exhibits properties characteristic of kappa-opioid receptor agonists, including:

Relevant data on these properties can be critical for its application in pharmaceutical formulations .

Applications

Niravoline has several scientific uses, particularly in pharmacology and medicinal chemistry:

  • Therapeutic Research: Investigated for its potential in treating brain edema and pain management due to its action on kappa-opioid receptors.
  • Diuretic Applications: Explored for its diuretic effects, which could benefit patients with fluid retention issues.
  • Neuroscience Studies: Utilized in research aimed at understanding the role of kappa-opioid receptors in various neurological conditions .
Introduction

Niravoline: Overview and Historical Context in Opioid Pharmacology

Niravoline (RU-51599) is a selective kappa-opioid receptor (KOR) agonist developed in the late 20th century as part of efforts to target non-mu opioid receptors for therapeutic applications. Its chemical structure, N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide (C₂₂H₂₅N₃O₃), positions it within the morphinan derivative class of synthetic opioids [1] [7]. Historically, KOR agonists gained attention due to their distinct pharmacological profiles compared to mu-opioid receptor (MOR) agonists like morphine. Unlike MOR agonists, KOR ligands such as niravoline mediate analgesia and diuresis without significant respiratory depression or high addiction potential, making them attractive for conditions where MOR agonists pose risks [1] [2]. Niravoline emerged alongside agents like spiradoline and enadoline during a period of intensified research into KOR-specific effects on neuroendocrine and fluid homeostasis pathways. Its development was propelled by preclinical evidence suggesting utility in cerebral edema and hyponatremia, setting it apart from earlier KOR agonists burdened by dysphoric side effects [4] [6].

Significance of Kappa-Opioid Receptor (KOR) Agonists in Therapeutic Research

KOR agonists represent a critical avenue in opioid pharmacology due to their dual therapeutic advantages: mitigating risks associated with MOR activation (e.g., addiction, respiratory depression) and enabling novel treatments for complex disorders. The KOR, a Gᵢ/G₀-protein coupled receptor, inhibits adenylyl cyclase upon activation, reducing intracellular cAMP and hyperpolarizing neurons. This mechanism underlies diverse physiological effects:

  • Analgesia (spinal/supraspinal)
  • Water balance modulation via hypothalamic and renal pathways
  • Anti-pruritic effects
  • Neuroendocrine regulation [1] [8].

Unlike MOR agonists, KOR ligands like niravoline lack reward pathway activation, making them unsuitable for abuse. This property is vital amid the opioid crisis [2] [8]. Additionally, KOR’s role in aquaresis (electrolyte-free water excretion) offers a mechanistic solution for conditions like hyponatremia in cirrhosis or heart failure, where conventional diuretics fail [6] [8]. Recent drug development strategies focus on biased agonism (preferring G-protein over β-arrestin pathways) and peripherally restricted ligands to minimize central side effects like dysphoria [2] [10]. These innovations position KOR agonists as versatile tools for disorders ranging from neuroinflammation to chronic itch [2] [8].

Table 1: Key Functions of Opioid Receptors and Their Therapeutic Implications

ReceptorEndogenous LigandPrimary FunctionsClinical Applications
MORβ-EndorphinAnalgesia, euphoria, respiratory depressionSevere pain management
KORDynorphinAnalgesia, diuresis, dysphoriaHyponatremia, cerebral edema, pruritis
DOREnkephalinAnalgesia, mood regulationInvestigational for neuropathic pain
NOPNociceptinAnxiolysis, hyperalgesia/allodyniaUnder study for anxiety disorders

Scope and Objectives of Niravoline Research

Research on niravoline centers on leveraging its KOR-selective agonism for conditions with limited therapeutic options. Primary objectives include:

  • Modulating intracranial pressure (ICP): Investigating niravoline’s capacity to reduce cerebral edema in acute brain injuries.
  • Correcting fluid imbalances: Characterizing aquaretic effects in hyponatremic states, particularly cirrhosis.
  • Elucidating molecular mechanisms: Defining signaling pathways responsible for its physiological effects to inform next-generation KOR agonists [3] [4] [6].

Preclinical studies demonstrated niravoline’s efficacy in ICP reduction in models of extradural mass lesions. For example, in cats with balloon-induced intracranial hypertension, niravoline (1 mg/kg IV) significantly lowered ICP by 35–40% within 1 hour and reduced brain water content by 8–10% [4]. Clinically, it was tested in cirrhosis patients with water retention, where it increased free water clearance by 128% without altering plasma osmolality or electrolytes at moderate doses [6]. A critical research gap involves translating its anti-edema effects to humans—while animal models show promise in glioma-induced edema, human trials remain limited [3] [7]. Future work aims to refine niravoline’s therapeutic window by minimizing CNS penetration to avoid dysphoria, aligning with broader KOR agonist development trends [2] [6].

Table 2: Key Preclinical and Clinical Findings for Niravoline

Study ModelDose/RegimenKey OutcomesReference
C6 Glioma Rats1 mg/kg IV × 4 doses↓ Water content in non-tumor brain regions by 5–7% [3]
Balloon-Inflated Cats1 mg/kg IV × 3 doses↓ ICP by 35–40%; ↑ cerebral perfusion pressure by 25% [4]
Cirrhosis Patients0.5–2 mg IV single dose↑ Diuresis (146 ± 31 mL/h) and free water clearance [6]

Niravoline exemplifies targeted KOR therapeutic utility, though its development stalled due to CNS side effects at higher doses. Contemporary research explores structural analogs and biased ligands to overcome these limitations [2] [10].

Properties

CAS Number

130610-93-4

Product Name

Niravoline

IUPAC Name

N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1

InChI Key

ZSDAQBWGAOKTSI-UNMCSNQZSA-N

SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Synonyms

N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-iniden-1-yl)-N-methyl-3-nitrobenzeneacetamide monohydrochloride
niravoline
RU 51599
RU-51599

Canonical SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.